molecular formula C7H4ClF3O3S B2632045 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1146355-31-8

3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B2632045
CAS RN: 1146355-31-8
M. Wt: 260.61
InChI Key: KALDIPLMNMJELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as HTBSC, is a chemical compound with the molecular formula C7H4ClF3O3S and a molecular weight of 260.62 . It is an important component in scientific research .

Scientific Research Applications

Synthesis and Industrial Applications

3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride plays a crucial role in the synthesis of various chemical compounds. For example, Zhou Xiao-rui (2006) discusses its use in synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, highlighting its economic value in the pharmaceutical industry (Zhou, 2006). Similarly, Liu An-chan (2015) describes its use in the synthesis of novel pesticides like Bistrifluron, emphasizing its importance in agricultural applications (Liu, 2015).

Catalysis and Polymerization

The compound is also significant in catalysis and polymerization processes. Po-Sheng Chen et al. (2010) explored magnesium complexes with sulfonate phenoxide ligands as efficient catalysts for the polymerization of specific compounds, highlighting the role of 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride in improving catalytic efficiency (Chen et al., 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride have been studied for their biological activity. A. Scozzafava et al. (2000) synthesized various sulfonamides using this compound, which showed strong affinities towards certain enzymes, indicating potential pharmaceutical applications (Scozzafava et al., 2000).

Material Science

In material science, Yang Liu et al. (2012) demonstrated the use of novel sulfonated thin-film composite nanofiltration membranes incorporating this compound for dye treatment, emphasizing its role in developing advanced materials (Liu et al., 2012).

Green Chemistry

In the field of green chemistry, A. Arce et al. (2009) and (2007) investigated the use of bis{(trifluoromethyl)sulfonyl}amide ionic liquids, related to 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, for the extraction of aromatic hydrocarbons, highlighting its potential in environmentally friendly solvent systems (Arce et al., 2009) (Arce et al., 2007).

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that there may be ongoing research and development involving compounds like 3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride.

properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(13,14)6-2-4(7(9,10)11)1-5(12)3-6/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALDIPLMNMJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.